molecular formula C12H10N4O2 B6299856 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile CAS No. 1616768-81-0

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B6299856
CAS No.: 1616768-81-0
M. Wt: 242.23 g/mol
InChI Key: HYPOJQUWLSUZGN-GQMUBNSUSA-N
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Description

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile is a complex organic compound with the molecular formula C12H10N4O2

Preparation Methods

The synthesis of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation reaction between an aldehyde and an amine. One common synthetic route includes the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product as a precipitate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .

Chemical Reactions Analysis

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile include:

Properties

IUPAC Name

(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPOJQUWLSUZGN-GQMUBNSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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